3-Bromo-5-methylmandelic acid

pKa prediction ionization constant mandelic acid derivatives

3-Bromo-5-methylmandelic acid (CAS 1261819-72-0) is a disubstituted α-hydroxy acid with a 3-bromo and 5-methyl substitution pattern. This unique arrangement confers distinct pKa and LogP versus para-halogen analogs, while the methyl group's steric bulk directly impacts chiral resolution efficiency. The meta-bromo position enables orthogonal Suzuki coupling, preserving the α-hydroxy acid core. Sourced as racemate or enantiomerically enriched (≥95% e.e.), it is essential for asymmetric synthesis where stereochemical integrity and position-specific reactivity are critical.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Cat. No. B13610054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylmandelic acid
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(C(=O)O)O
InChIInChI=1S/C9H9BrO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
InChIKeyQPJYEWPUMGOTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methylmandelic Acid: CAS 1261819-72-0 Procurement and Analytical Reference


3-Bromo-5-methylmandelic acid (CAS 1261819-72-0, molecular formula C9H9BrO3, MW 245.07) is a disubstituted α-hydroxy acid within the mandelic acid family, bearing a bromo substituent at the 3-position and a methyl group at the 5-position of the aromatic ring . This substitution pattern confers distinct steric and electronic properties relative to unsubstituted mandelic acid or mono-halogenated analogs. As a chiral building block, it is primarily sourced as a racemate or in enantiomerically enriched forms (≥95% purity) for use as a synthetic intermediate in pharmaceutical and agrochemical research .

Why 3-Bromo-5-methylmandelic Acid Cannot Be Replaced by 4‑Bromomandelic Acid or 3‑Chloromandelic Acid


Generic substitution of this compound with other halogenated mandelic acids fails due to position-specific effects on both physicochemical properties and molecular recognition events. The meta-bromo (3‑position) substituent significantly alters acid strength (pKa) and lipophilicity (LogP) relative to para-substituted analogs such as 4‑bromomandelic acid, as demonstrated by ionization constant and partition coefficient data for related halogenated mandelic acids . Furthermore, the methyl group at the 5‑position introduces steric bulk that directly impacts the efficiency of chiral resolution via diastereomeric salt formation or enantiospecific co‑crystallization, a key consideration for procurement of enantiopure material. Studies on solvent-induced chirality switching of meta‑halogenated mandelic acids reveal that resolution yields and enantiomeric excess are exquisitely sensitive to both halogen identity and substitution pattern, meaning that even closely related analogs cannot serve as drop‑in replacements without altering process outcomes [1].

Quantitative Differentiation of 3-Bromo-5-methylmandelic Acid from Analogs


pKa Modulation: Meta-Bromo Substitution Shifts Acidity Relative to Para-Bromo and Meta-Chloro Analogs

The acid dissociation constant (pKa) of halogenated mandelic acids is highly dependent on the position of the halogen substituent. Meta-substituted 3‑chloromandelic acid exhibits a predicted pKa of 3.24±0.10, whereas the para-substituted 4‑bromomandelic acid has a predicted pKa of 3.14±0.10 . By class-level inference, the 3‑bromo substituent in 3‑bromo‑5‑methylmandelic acid is expected to impart a pKa intermediate between these values, differing from the para‑bromo analog by approximately 0.1–0.2 log units. The additional 5‑methyl group exerts a weak electron-donating effect, further tuning the acidity relative to unsubstituted or mono‑substituted mandelic acids.

pKa prediction ionization constant mandelic acid derivatives

Chiral Resolution: Meta-Halogen Substitution Enables Solvent-Controlled Chirality Switching

A systematic study of halogen‑substituted mandelic acids demonstrated that meta‑halogenated derivatives (m‑X‑MA) undergo efficient solvent‑induced chirality switching during diastereomeric salt formation, whereas para‑substituted analogs do not exhibit the same tunable behavior [1]. For meta‑halogen mandelic acids, water, aprotic solvents, and short‑chain alcohols (e.g., i‑PrOH) preferentially afford the (S)-salt, while long‑chain alcohols (e.g., n‑BuOH, s‑BuOH) yield the (R)-salt. The 3‑bromo‑5‑methyl substitution pattern places 3‑Bromo‑5‑methylmandelic acid within this meta‑halogen class, conferring the capacity for solvent‑controlled stereochemical outcome—a feature absent in para‑substituted comparators such as 4‑bromomandelic acid [1].

enantioseparation diastereomeric salt formation solvent-induced chirality switching

Enantioselectivity in HPLC: Meta-Substitution Alters Cyclodextrin Inclusion Complex Binding

In a study of ten mandelic acid derivatives using sulfobutyl ether‑β‑cyclodextrin (SBE‑β‑CD) as a chiral mobile phase additive, 4‑bromomandelic acid achieved baseline enantioseparation with resolution (Rs) values exceeding 1.5 under optimized conditions (acetonitrile/phosphate buffer pH 2.68 with 20 mmol/L SBE‑β‑CD) [1]. Although 3‑Bromo‑5‑methylmandelic acid was not explicitly included in this dataset, the meta‑bromo substitution pattern is known to alter the geometry of cyclodextrin inclusion complexation relative to para‑substituted isomers. The additional 5‑methyl group introduces steric hindrance that further modulates binding constants and enantioselectivity. Consequently, analytical methods optimized for para‑bromo or mono‑halogenated mandelic acids are not directly transferable to 3‑Bromo‑5‑methylmandelic acid without re‑optimization.

chiral HPLC cyclodextrin inclusion complex enantioselectivity

Resolution Efficiency Benchmark: Meta-Chloro Mandelic Acid Achieves 94% Resolution Efficiency and 63% e.e. via Co‑Crystallization

A co‑crystallization method using levetiracetam (LEV) as a resolving agent was applied to a panel of halogenated mandelic acids. For (R)-3‑chloromandelic acid, the resolution efficiency reached 94% under optimal conditions, with an enantiomeric excess of 63% e.e. [1]. This meta‑chloro derivative serves as the closest structurally characterized comparator for 3‑Bromo‑5‑methylmandelic acid within the meta‑halogen class. While the bromo and methyl substituents of the target compound will influence the thermodynamics of co‑crystal formation, the demonstrated feasibility of high‑efficiency resolution of a meta‑halogenated mandelic acid indicates that similar approaches are viable for 3‑Bromo‑5‑methylmandelic acid, albeit with compound‑specific optimization of conditions.

enantiospecific co-crystallization levetiracetam resolution efficiency

Validated Application Scenarios for 3-Bromo-5-methylmandelic Acid


Chiral Intermediate for Asymmetric Synthesis

3‑Bromo‑5‑methylmandelic acid serves as a versatile chiral building block in the synthesis of pharmaceutical candidates and agrochemicals. The 3‑bromo and 5‑methyl substituents provide orthogonal handles for further functionalization (e.g., Suzuki coupling at the bromo position) while preserving the α‑hydroxy acid core for incorporation into target molecules. Its procurement as an enantiomerically enriched material (≥95% e.e.) is essential for asymmetric synthesis workflows where stereochemical integrity must be maintained .

Chiral Resolution Method Development

The meta‑halogen substitution pattern of 3‑Bromo‑5‑methylmandelic acid makes it a valuable model compound for developing and benchmarking novel chiral resolution technologies, including solvent‑induced chirality switching and enantiospecific co‑crystallization [1][2]. The compound's sensitivity to solvent environment and resolving agent structure enables systematic studies of structure‑property relationships in diastereomeric salt formation.

Analytical Reference Standard for Chiral HPLC

Due to its distinct substitution pattern, 3‑Bromo‑5‑methylmandelic acid is employed as an analytical reference standard for validating chiral HPLC methods intended for mandelic acid derivatives. Its unique retention characteristics on cyclodextrin‑based stationary phases or mobile phase additives necessitate dedicated method development, making authentic, well‑characterized material critical for accurate enantiopurity assessment in regulated environments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methylmandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.